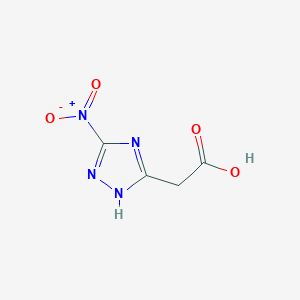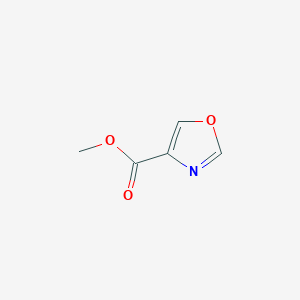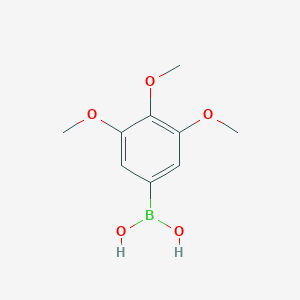
2-(5-硝基-1H-1,2,4-三唑-3-基)乙酸
描述
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid is an organic compound with the molecular formula C4H4N4O4 and a molecular weight of 172.1 g/mol . This compound is characterized by the presence of a nitro group attached to a triazole ring, which is further connected to an acetic acid moiety. It is a white to off-white crystalline powder that is soluble in water, ethanol, and chloroform
科学研究应用
2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid has several scientific research applications:
作用机制
Biochemical Pathways
It is known that many nitro-containing compounds can interfere with various biochemical processes, such as dna synthesis and repair, protein synthesis, and cellular respiration .
Pharmacokinetics
The compound’s predicted boiling point is 595.7±52.0 °C , and its density is 1.840±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid. For example, the compound is thermally stable , which suggests that it may retain its efficacy under a range of temperature conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid typically involves the reaction of 5-nitro-1H-1,2,4-triazole-3-amine with bromoacetic acid in an organic solvent . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general steps include:
- Dissolving 5-nitro-1H-1,2,4-triazole-3-amine and bromoacetic acid in an appropriate organic solvent.
- Heating the reaction mixture to facilitate the reaction.
- Extracting the product using suitable solvents.
- Purifying the product through crystallization or other purification techniques.
Industrial Production Methods: Industrial production of 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent ratios. The final product is obtained through large-scale crystallization and purification processes to ensure high purity and yield .
化学反应分析
Types of Reactions: 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles or nucleophiles in the presence of a suitable base or acid catalyst.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-(5-amino-1H-1,2,4-triazol-3-yl)acetic acid.
Substitution: Formation of various substituted triazole derivatives depending on the reagents used.
相似化合物的比较
- 5-Nitro-1H-1,2,4-triazole-3-amine
- 2-(3-Nitro-1H-1,2,4-triazol-5-yl)acetic acid
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
Comparison: 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid is unique due to the presence of both a nitro group and an acetic acid moiety, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c9-3(10)1-2-5-4(7-6-2)8(11)12/h1H2,(H,9,10)(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLPZHBFAXIPQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=N1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362835 | |
| Record name | 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173167-32-3 | |
| Record name | 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Tetrahydro-2H-thiazolo[3,2-a]pyrazin-3(5H)-one](/img/structure/B63264.png)







